

# Application Notes and Protocols for SRPIN803 in In Vivo Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

SRPIN803 is a potent small molecule inhibitor with dual activity against Serine-Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).[1][2] These kinases play crucial roles in cellular processes such as mRNA splicing, signal transduction, and cell cycle control.[1] The primary mechanism of action of SRPIN803 involves the modulation of vascular endothelial growth factor (VEGF) splicing, leading to anti-angiogenic effects.[1][2] Specifically, by inhibiting SRPK1, SRPIN803 promotes the production of the anti-angiogenic VEGF-A165b isoform over the pro-angiogenic VEGF-A165a isoform.[3][4][5] This activity makes SRPIN803 a compound of interest for studying and potentially treating angiogenesis-dependent diseases, including certain cancers and neovascular eye diseases like age-related macular degeneration (AMD).[1] [2][3]

These application notes provide a comprehensive guide to utilizing **SRPIN803** in in vivo mouse models, covering its mechanism of action, available efficacy and toxicity data, and detailed experimental protocols.

# Mechanism of Action: Dual Inhibition of SRPK1/CK2 and Modulation of VEGF Splicing

**SRPIN803** exerts its anti-angiogenic effects by targeting two key protein kinases:

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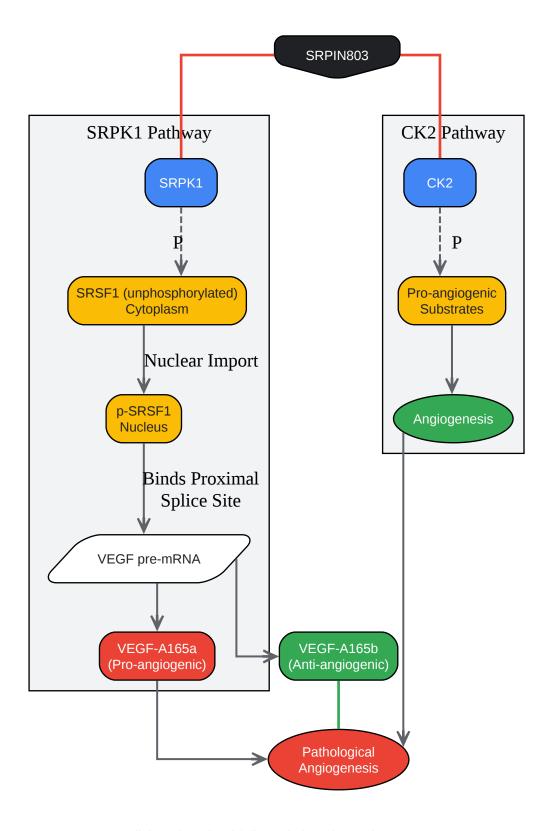




- SRPK1 Inhibition: SRPK1 is a key regulator of SR (serine/arginine-rich) splicing factors, most notably SRSF1.[4][5] Phosphorylation of SRSF1 by SRPK1 is a critical step that promotes its nuclear import and binding to pre-mRNA. In the context of VEGF, phosphorylated SRSF1 favors the use of a proximal splice site in the terminal exon, leading to the production of the pro-angiogenic VEGF-A165a isoform.[3][4] SRPIN803, by inhibiting SRPK1, prevents the phosphorylation of SRSF1. This shifts the splicing machinery to utilize a distal splice site, resulting in the preferential production of the anti-angiogenic VEGF-A165b isoform.[3][5]
- CK2 Inhibition: Casein Kinase 2 (CK2) is a pleiotropic kinase involved in numerous cellular processes, including cell proliferation, survival, and angiogenesis.[6] The dual inhibition of both SRPK1 and CK2 by SRPIN803 is believed to contribute to a more potent suppression of VEGF production compared to inhibitors targeting only SRPK1.[1][2]

The downstream effect of this altered VEGF isoform ratio is a reduction in pathological neovascularization.





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**Caption: SRPIN803** signaling pathway. (Within 100 characters)



## **Data Presentation: In Vitro and In Vivo Activity**

The following tables summarize the available quantitative data for **SRPIN803** and related SRPK1 inhibitors.

Table 1: In Vitro Inhibitory Activity of SRPIN803

Target	IC <sub>50</sub>	Cell Line GI <sub>50</sub> (µM)		Reference(s)
SRPK1	2.4 μΜ	-	-	[6]
CK2	203 nM	-	-	-
-	-	Hcc827	80-98	[6]
-	-	PC3	80-98	[6]
-	-	U87	80-98	[6]

Table 2: In Vivo Data for SRPK1 Inhibitors in Mouse Models



Compound	Model	Administrat ion Route	Dosage	Key Findings	Reference(s
SRPIN803	Age-Related Macular Degeneration (AMD)	Topical (eye ointment)	Not specified	Significantly inhibited choroidal neovasculariz ation.	[1][2]
SPHINX31	Peripheral Vascular Disease	Intraperitonea I (i.p.)	0.8 mg/kg (bi- weekly)	Reversed impaired collateral revascularizat ion.	[7][8]
SPHINX31	MLL- rearranged AML	Intraperitonea I (i.p.)	0.8 mg/kg	Prolonged survival of immunocomp romised mice.	[6]
SRPK1 Inhibitors (unspecified)	Orthotopic Prostate Cancer	Intraperitonea I (i.p.)	Not specified	Decreased tumor growth.	[3]

Note: Data for systemic administration of **SRPIN803** in mice is limited. The dosage for SPHINX31, a structurally related and potent SRPK1 inhibitor, is provided as a reference for dose-finding studies.

## **Experimental Protocols**

The following protocols are provided as a guide for the use of **SRPIN803** in in vivo mouse models. It is critical to note that optimal dosages, vehicles, and administration schedules should be determined empirically for each specific mouse model and experimental endpoint.

## Protocol 1: Preparation of SRPIN803 for In Vivo Administration



This protocol describes the preparation of **SRPIN803** for systemic (e.g., intraperitoneal) administration, based on a common formulation for poorly soluble compounds.

### Materials:

- **SRPIN803** powder
- Dimethyl sulfoxide (DMSO), sterile
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

### Procedure:

- Prepare Stock Solution:
  - Accurately weigh the required amount of SRPIN803 powder.
  - Dissolve SRPIN803 in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
  - Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
     Note: SRPIN340, a related compound, is soluble in DMSO at 40 mg/mL.[9]
- Prepare Working Solution (Example for a final concentration of 2.5 mg/mL):
  - In a sterile tube, combine the components in the following order, mixing thoroughly after each addition:
    - 400 µL PEG300
    - 100 μL of 25 mg/mL SRPIN803 stock solution in DMSO

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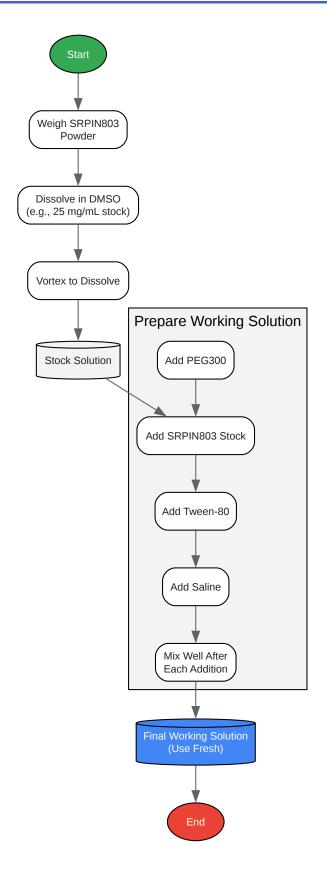


- 50 µL Tween-80
- 450 μL sterile saline
- This will yield a 1 mL working solution with a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

### Administration:

- The working solution should be prepared fresh on the day of use.
- Administer the appropriate volume to the mouse based on its body weight and the desired dose (mg/kg).





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Caption: Workflow for SRPIN803 formulation. (Within 100 characters)



## Protocol 2: Systemic Administration in a Xenograft Cancer Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **SRPIN803** in a subcutaneous xenograft mouse model.

### **Animal Model:**

- Immunocompromised mice (e.g., Nude, SCID, NSG) are typically used for xenograft studies.
- Cancer cells of interest (e.g., PC-3 for prostate cancer) are implanted subcutaneously into the flank of the mice.[3]
- Tumor growth is monitored until tumors reach a palpable size (e.g., 100-200 mm³) before
  initiating treatment.

### **Treatment Protocol:**

- · Dose Selection:
  - Based on data from the related compound SPHINX31, a starting dose of 0.8 mg/kg can be considered.[6][7][8]
  - A dose-response study is highly recommended to determine the optimal therapeutic dose and to assess for toxicity.

### Administration:

- Prepare the SRPIN803 formulation as described in Protocol 1.
- Administer the drug via intraperitoneal (i.p.) injection.
- The frequency of administration should be optimized. A bi-weekly schedule was used for SPHINX31 in a peripheral vascular disease model.[7][8] For cancer models, a more frequent schedule (e.g., daily or every other day) may be necessary and should be determined empirically.
- Monitoring and Endpoints:

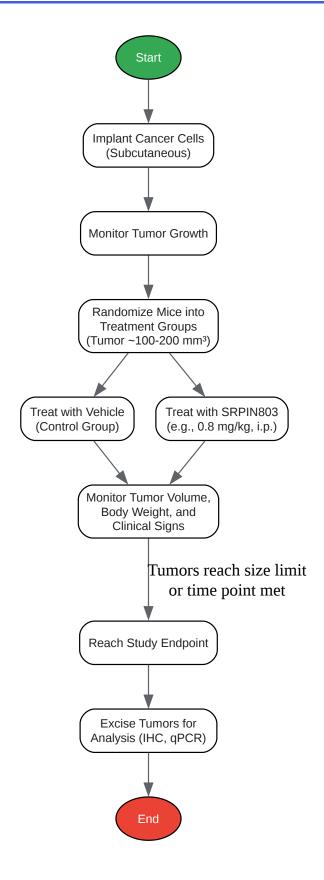






- Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
- Clinical Observations: Observe mice daily for any signs of distress or adverse effects.
- Endpoint: The study may be terminated when tumors in the control group reach a
  predetermined size, or at a fixed time point. Tumors can be excised for further analysis
  (e.g., immunohistochemistry for angiogenesis markers like CD31, or qRT-PCR for VEGF
  isoforms).[3]





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Caption: Xenograft study workflow. (Within 100 characters)



## **Toxicity and Pharmacokinetics**

- Toxicity: There is limited public data on the systemic toxicity of **SRPIN803** in mice. The related compound SPHINX31 was found to be non-genotoxic in an Ames test and had an EC<sub>50</sub> for cytotoxicity of >100 μM in cell-based assays.[10] During in vivo studies, it is crucial to monitor mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. A maximum tolerated dose (MTD) study is recommended before initiating large-scale efficacy experiments.
- Pharmacokinetics: The metabolic stability of SPHINX31 was evaluated in mouse liver
  microsomes, showing a half-life of 95.79 minutes, which is categorized as medium
  clearance.[6][10] This suggests that SRPK1 inhibitors may be cleared relatively quickly,
  which could necessitate frequent dosing schedules for sustained target engagement in vivo.
  Pharmacokinetic studies for SRPIN803 are required to determine its specific profile.

### Conclusion

**SRPIN803** is a promising dual SRPK1/CK2 inhibitor with demonstrated anti-angiogenic activity. While its application in mouse models has been most thoroughly documented for topical administration in eye disease, the data from related SRPK1 inhibitors strongly support its potential for systemic use in other models, particularly for cancer research. The protocols and data provided herein serve as a foundational resource for researchers to design and execute robust in vivo studies with **SRPIN803**. Careful dose-finding and toxicity assessments will be paramount for successful application in new models.

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